molecular formula C8H8ClFO B13607022 (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B13607022
M. Wt: 174.60 g/mol
InChI Key: SFYMSCDTIQQNLH-RXMQYKEDSA-N
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Description

®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(4-Chloro-2-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol may involve catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for large-scale applications.

Types of Reactions:

    Oxidation: ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(4-Chloro-2-fluorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed:

  • ®-1-(4-Chloro-2-fluorophenyl)ethanone (oxidation product)
  • Various substituted phenyl derivatives (substitution products)

Scientific Research Applications

®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • ®-1-(4-Chloro-2-fluorophenyl)ethanone
  • ®-1-(4-Chloro-2-fluorophenyl)ethanamine
  • ®-1-(4-Chloro-2-fluorophenyl)ethanoic acid

Comparison: ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is unique due to its chiral alcohol functional group, which imparts distinct chemical reactivity and potential biological activity compared to its ketone, amine, and acid counterparts. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1

InChI Key

SFYMSCDTIQQNLH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)F)O

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)O

Origin of Product

United States

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